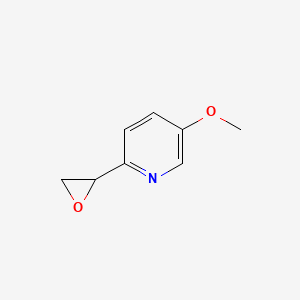
5-Methoxy-2-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C8H9NO2. It is a heterocyclic compound containing both a pyridine ring and an epoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(oxiran-2-yl)pyridine typically involves the reaction of 5-methoxy-2-pyridinol with an epoxide precursor under basic conditions. One common method is the reaction of 5-methoxy-2-pyridinol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts in the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Methoxy-2-(oxiran-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its epoxide and pyridine moieties. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-yl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-pyridinol: Lacks the epoxide group, which limits its range of chemical reactions.
Epichlorohydrin: Contains an epoxide group but lacks the pyridine ring, making it less versatile for certain applications.
Uniqueness
5-Methoxy-2-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and epoxide groups on the pyridine ring.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-methoxy-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7(9-4-6)8-5-11-8/h2-4,8H,5H2,1H3 |
InChI Key |
JHERYEZRSJMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















